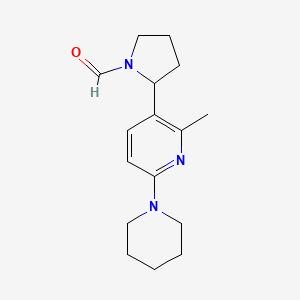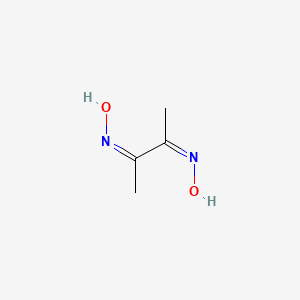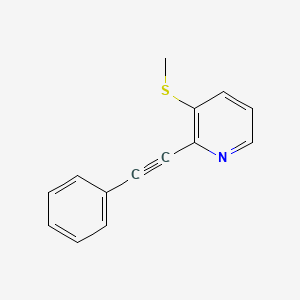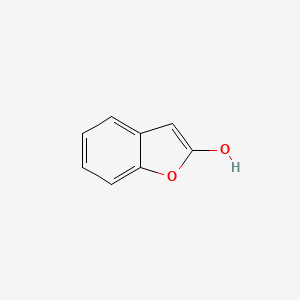
5-Bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-(metilamino)-N,N-dipropilpiridina-3-sulfonamida es un compuesto químico que pertenece a la clase de derivados de piridina. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 5, un grupo metilamino en la posición 4 y grupos N,N-dipropilo unidos a la porción sulfonamida en la posición 3 del anillo de piridina. La estructura única de este compuesto lo convierte en un tema interesante para varios estudios científicos y aplicaciones.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Bromo-4-(metilamino)-N,N-dipropilpiridina-3-sulfonamida típicamente involucra múltiples pasos, comenzando desde precursores disponibles comercialmente. Una ruta sintética común incluye la bromación de un derivado de piridina, seguida de la introducción del grupo metilamino mediante sustitución nucleofílica. El paso final involucra la reacción de sulfonación para unir el grupo N,N-dipropilsulfonamida.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluye el uso de catalizadores específicos, solventes y control de temperatura para facilitar las reacciones. El proceso también puede involucrar pasos de purificación como recristalización o cromatografía para obtener el producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Bromo-4-(metilamino)-N,N-dipropilpiridina-3-sulfonamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado bajo condiciones específicas para formar los sulfoxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida a aminas u otras formas reducidas.
Sustitución: El átomo de bromo en la posición 5 puede ser sustituido por otros nucleófilos a través de reacciones como el acoplamiento de Suzuki-Miyaura.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los catalizadores de paladio y los ácidos borónicos se emplean típicamente en las reacciones de acoplamiento de Suzuki-Miyaura.
Productos Mayores
Los productos mayores formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la posición 5.
Aplicaciones Científicas De Investigación
5-Bromo-4-(metilamino)-N,N-dipropilpiridina-3-sulfonamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles interacciones con objetivos biológicos, como enzimas o receptores.
Medicina: Investigado por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias o anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales o como reactivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 5-Bromo-4-(metilamino)-N,N-dipropilpiridina-3-sulfonamida involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 5-Bromo-4-(dimetilamino)-N,N-dipropilpiridina-3-sulfonamida
- 5-Bromo-4-(etilamino)-N,N-dipropilpiridina-3-sulfonamida
- 5-Bromo-4-(propilamino)-N,N-dipropilpiridina-3-sulfonamida
Unicidad
5-Bromo-4-(metilamino)-N,N-dipropilpiridina-3-sulfonamida es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. La presencia del grupo metilamino y la porción N,N-dipropilsulfonamida lo diferencia de otros compuestos similares, lo que potencialmente conduce a interacciones y aplicaciones únicas.
Propiedades
Fórmula molecular |
C12H20BrN3O2S |
|---|---|
Peso molecular |
350.28 g/mol |
Nombre IUPAC |
5-bromo-4-(methylamino)-N,N-dipropylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20BrN3O2S/c1-4-6-16(7-5-2)19(17,18)11-9-15-8-10(13)12(11)14-3/h8-9H,4-7H2,1-3H3,(H,14,15) |
Clave InChI |
ZBHPEACHLZTUAK-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)S(=O)(=O)C1=CN=CC(=C1NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
![2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B11824793.png)
![Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)

![1-(Benzyloxy)-3-[[bis(benzyloxy)phosphoryl]oxy]propan-2-ol](/img/structure/B11824802.png)

![(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11824810.png)
![2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol](/img/structure/B11824822.png)



![[(1R,6S)-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11824852.png)

